molecular formula C8H9FS B3146207 4-Fluorobenzyl methyl sulfide CAS No. 5925-85-9

4-Fluorobenzyl methyl sulfide

Cat. No. B3146207
CAS RN: 5925-85-9
M. Wt: 156.22 g/mol
InChI Key: GJVVFBQVYNPXAD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluorobenzyl methyl sulfide are not detailed in the search results, a related compound, S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC), has been studied. MTC was found to have protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .

Scientific Research Applications

Photoinduced One-Electron Oxidation

A study explored the photo-oxidation of various benzyl methyl sulfides, including 4-methoxybenzyl methyl sulfide. This research highlights the photo-oxidation processes and the formation of sulfide radical cations, demonstrating the photochemical behavior of similar sulfides, which may include 4-Fluorobenzyl methyl sulfide. This provides insights into the oxidative properties and potential applications of these compounds in photochemistry (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).

Alkylation of Sulfamic Esters

The action of 4-fluorobenzyl bromide on sulfamic esters in liquid–liquid phase transfer conditions was studied. This research sheds light on the chemical behavior of 4-fluorobenzyl derivatives in reactions with sulfamic esters, potentially guiding applications in chemical synthesis and modification processes (Debbabi, Beji, & Baklouti, 2005).

Synthesis of Pharmaceutical Intermediates

4-Fluorobenzyl chloride was utilized in the synthesis of an intermediate of Sulindac, 6-fluoro-2-methylindanone. This indicates the use of 4-fluorobenzyl derivatives in the synthesis of complex pharmaceutical intermediates, contributing to drug development processes (Ying-qi, 2008).

Photocatalyst Precursor

Research on bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes reveals their use in the preparation of cadmium sulfide nanoparticles for photocatalytic applications. This demonstrates the role of 4-fluorobenzyl derivatives in creating advanced materials for environmental and energy applications (Eswari, Selvaganapathi, Thirumaran, & Ciattini, 2021).

properties

IUPAC Name

1-fluoro-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVVFBQVYNPXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285034
Record name 1-Fluoro-4-[(methylthio)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5925-85-9
Record name 1-Fluoro-4-[(methylthio)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5925-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(methylthio)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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